1-Bromo-4-ethoxy-2-fluoro-3-methoxybenzene
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Overview
Description
1-Bromo-4-ethoxy-2-fluoro-3-methoxybenzene is an organic compound with the molecular formula C9H10BrFO2 It is a derivative of benzene, substituted with bromine, ethoxy, fluoro, and methoxy groups
Preparation Methods
The synthesis of 1-Bromo-4-ethoxy-2-fluoro-3-methoxybenzene typically involves multi-step organic reactions. One common method is the electrophilic aromatic substitution, where the benzene ring undergoes substitution reactions to introduce the desired functional groups. For instance, starting with a suitable benzene derivative, bromination, fluorination, and alkylation reactions can be sequentially performed under controlled conditions to obtain the target compound .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of catalysts, optimized reaction conditions, and purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1-Bromo-4-ethoxy-2-fluoro-3-methoxybenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules
Common reagents used in these reactions include halogenating agents, reducing agents, and catalysts like palladium or nickel. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Bromo-4-ethoxy-2-fluoro-3-methoxybenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of bioactive molecules for pharmaceutical research.
Medicine: It may serve as a precursor in the synthesis of potential therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-Bromo-4-ethoxy-2-fluoro-3-methoxybenzene depends on its specific application. In chemical reactions, it acts as a substrate that undergoes transformation through various pathways, such as electrophilic aromatic substitution. The molecular targets and pathways involved are determined by the nature of the substituents and the reaction conditions .
Comparison with Similar Compounds
1-Bromo-4-ethoxy-2-fluoro-3-methoxybenzene can be compared with other similar compounds, such as:
1-Bromo-3-ethoxy-4-fluoro-2-methoxybenzene: Similar in structure but with different positions of the substituents.
4-Bromo-2-fluoroanisole: Lacks the ethoxy group but has similar functional groups.
1-Bromo-4-fluoro-2-methoxybenzene: Lacks the ethoxy group and has different substitution patterns .
These comparisons highlight the uniqueness of this compound in terms of its specific substitution pattern, which can influence its reactivity and applications.
Properties
Molecular Formula |
C9H10BrFO2 |
---|---|
Molecular Weight |
249.08 g/mol |
IUPAC Name |
1-bromo-4-ethoxy-2-fluoro-3-methoxybenzene |
InChI |
InChI=1S/C9H10BrFO2/c1-3-13-7-5-4-6(10)8(11)9(7)12-2/h4-5H,3H2,1-2H3 |
InChI Key |
MYNIIHCTSXAQMH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=C(C=C1)Br)F)OC |
Origin of Product |
United States |
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